molecular formula C12H3BrClF5O3S B2417267 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate CAS No. 886361-22-4

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate

Cat. No.: B2417267
CAS No.: 886361-22-4
M. Wt: 437.56
InChI Key: IJNHXVWTRCYNQH-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate: is a chemical compound with the molecular formula C12H3BrClF5O3S and a molecular weight of 437.56 g/mol . This compound is characterized by the presence of multiple halogen atoms (fluorine, bromine, and chlorine) and a sulfonate group, making it a highly reactive and versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while electrophilic aromatic substitution with nitronium ions can produce a nitro-substituted product .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The presence of multiple halogen atoms and a sulfonate group enhances its reactivity, allowing it to interact with a wide range of molecular targets and pathways. In medicinal chemistry, the compound can inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and a sulfonate group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, medicinal chemistry, and material science .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3BrClF5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNHXVWTRCYNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3BrClF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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